(4-Isocyanatobutyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-isocyanatobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBVWCVIBTPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579768 | |
| Record name | (4-Isocyanatobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77725-08-7 | |
| Record name | (4-Isocyanatobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylbutyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Isocyanatobutyl Benzene and Analogous Isocyanates
Phosgene-Based Synthetic Routes and Modern Alternatives for Isocyanate Production
The production of isocyanates has historically been dominated by the use of phosgene (B1210022), a highly toxic and corrosive chemical. prepchem.comcerritos.edu This has spurred extensive research into safer and more environmentally friendly alternatives.
Traditional Industrial Approaches to Isocyanate Synthesis
The conventional industrial synthesis of isocyanates, including large-tonnage products like toluene (B28343) diisocyanate (TDI) and diphenylmethane (B89790) diisocyanate (MDI), predominantly relies on the phosgene process. prepchem.comcerritos.edu This method involves the reaction of a primary amine with phosgene. The process can be carried out in either a liquid or gas phase.
Liquid Phase Phosgenation: This method is suitable for amines with high boiling points and is often used for the production of MDI. prepchem.com It typically involves the direct reaction of the amine with phosgene in a solvent. cerritos.edu
Gas Phase Phosgenation: In this process, the amine is vaporized and reacted with gaseous phosgene at elevated temperatures. prepchem.com
While the phosgene process is well-established and offers high yields, the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride as a byproduct are significant drawbacks. prepchem.comcerritos.edu
Non-Phosgene Methodologies: Catalyzed Synthesis from Carbamates, Ureas, and Nitro Compounds
In response to the hazards associated with phosgene, a variety of non-phosgene routes to isocyanates have been developed. These methods often involve the thermal decomposition of carbamates, which can be synthesized from various precursors. prepchem.comgoogle.com
Synthesis from Carbamates and Ureas: A prominent non-phosgene route involves a two-step process: the synthesis of a carbamate (B1207046) followed by its thermal decomposition to the isocyanate. prepchem.comcerritos.edu Carbamates can be produced from amines and various carbonyl sources. google.com The thermal cracking of O-substituted carbamates is a reasonably efficient method for producing isocyanates. organic-chemistry.org
Urea (B33335) can also serve as a starting material. The urea process utilizes urea, an alcohol, and an amine to synthesize the corresponding carbamate, which is then decomposed to the isocyanate. A significant advantage of this method is that the byproducts, alcohol and ammonia, can be recycled, making it a "zero emission" process. cerritos.edu
Synthesis from Nitro Compounds: Direct reductive carbonylation of nitroaromatic compounds offers an appealing alternative to the phosgene route. askfilo.com This can be achieved in a single step under forcing conditions, though there is a risk of the isocyanate product oligomerizing. askfilo.com A two-step approach, where the nitro compound is first converted to a carbamate that is subsequently heated to yield the isocyanate, can mitigate this issue. cerritos.edu This reaction often employs transition metal catalysts such as palladium, rhodium, ruthenium, and platinum. cerritos.eduaskfilo.com For instance, high yields of aromatic isocyanates can be obtained by reacting an aromatic dinitro compound with carbon monoxide in the presence of a rhodium oxide catalyst. vedantu.com
| Precursor | Reagents/Conditions | Intermediate | Product | Key Advantages |
| Amine | Phosgene | Carbamoyl chloride | Isocyanate | High yield, well-established |
| Amine, Alcohol, Urea | Catalytic reaction, then thermal decomposition | Carbamate | Isocyanate | Avoids phosgene, recyclable byproducts |
| Nitro Compound | Carbon Monoxide, Catalyst (e.g., Pd, Rh) | (Carbamate) | Isocyanate | Direct route from nitro compounds, avoids phosgene |
| Amine, Dimethyl Carbonate | Catalytic reaction, then thermal decomposition | Carbamate | Isocyanate | Eco-friendly carbonylation agent |
Green Chemistry Principles and Sustainable Routes in Isocyanate Production
The principles of green chemistry are increasingly influencing the development of new isocyanate synthesis methods, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.comresearchgate.net A key focus is the elimination of phosgene. mdpi.com
Sustainable approaches include:
Use of Greener Carbonylating Agents: Dimethyl carbonate (DMC) is considered an environmentally friendly substitute for phosgene due to its low toxicity and the absence of chloride ions, which reduces corrosion issues. prepchem.comcerritos.edu
Catalysis: The use of efficient and recyclable catalysts is a core principle of green chemistry. libretexts.org Heterogeneous catalysts, for example, are being explored to simplify product separation and catalyst recovery in non-phosgene routes. cerritos.eduaskfilo.com
Renewable Feedstocks: Research is underway to produce isocyanates from bio-based resources, such as vegetable oils, sugars, and lignin (B12514952), to reduce reliance on petroleum-based starting materials. mdpi.comyoutube.com The PROMIS project, for instance, aims to design new bio-based isocyanates from biomass sources like lignin and carbohydrates. youtube.com
Atom Economy: Processes like the urea-based synthesis of carbamates, where byproducts can be recycled, exemplify high atom economy, a key green chemistry metric. cerritos.edu
Precursor Design and Chemical Transformations Leading to the (4-Isocyanatobutyl)benzene Scaffold
The synthesis of this compound requires the initial construction of a molecule containing both a benzene (B151609) ring and a four-carbon chain, which is then functionalized with an amine group that can be converted to the isocyanate.
Strategies for Introducing the Benzene and Butyl Moieties
Several synthetic strategies can be employed to construct the this compound precursor, (4-aminobutyl)benzene, also known as 4-phenylbutylamine. chemicalbook.com
Friedel-Crafts Acylation Followed by Reduction: A common and effective method is the Friedel-Crafts acylation of benzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comaskfilo.com This reaction forms 4-oxo-4-phenylbutanoic acid. askfilo.com The ketone functionality can then be reduced to a methylene (B1212753) group through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a base). askfilo.comyoutube.com This yields 4-phenylbutanoic acid. askfilo.com The carboxylic acid can then be converted to the corresponding amine.
Other Approaches:
Alkylation of Benzene: While direct Friedel-Crafts alkylation with a butyl halide could be considered, it is prone to carbocation rearrangements and polyalkylation. cerritos.eduquora.com
From (4-Bromobutyl)benzene: (4-Bromobutyl)benzene can be synthesized from 4-phenylbutanol. prepchem.com This bromo-derivative can then be converted to the corresponding amine, for example, through reaction with dimethylamine. prepchem.com
Reductive Amination: Reductive amination of a suitable ketone or aldehyde precursor is a powerful method for amine synthesis. masterorganicchemistry.comharvard.edu For instance, ethyl 3-phenylpropyl ketone can be reacted with formamide (B127407) and formic acid to produce 1-ethyl-4-phenylbutylamine. prepchem.com
Conversion of Precursor Amines to the Isocyanate Functionality (e.g., Curtius Rearrangement)
Once the precursor amine, (4-aminobutyl)benzene, is synthesized, the final step is the conversion of the primary amino group to the isocyanate functionality.
The Curtius Rearrangement: The Curtius rearrangement is a versatile and widely used method for this transformation. prepchem.comchemguide.co.uk It involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. prepchem.comgoogle.com The acyl azide is typically prepared from a carboxylic acid derivative. chemguide.co.uk The key advantage of the Curtius rearrangement is that it proceeds under mild conditions and is tolerant of a wide range of functional groups. quora.comprepchem.com The reaction mechanism is believed to be a concerted process, with the migration of the R-group occurring with full retention of configuration. prepchem.com
The isocyanate intermediate produced via the Curtius rearrangement is stable and can be isolated or reacted in situ with various nucleophiles. quora.com For example, reaction with water yields a primary amine, while reaction with alcohols produces carbamates. prepchem.comchemguide.co.uk
| Reaction | Starting Material | Key Reagent(s) | Intermediate | Product |
| Friedel-Crafts Acylation | Benzene, Succinic Anhydride | AlCl₃ | Acylium ion | 4-Oxo-4-phenylbutanoic acid |
| Clemmensen Reduction | 4-Oxo-4-phenylbutanoic acid | Zn(Hg), HCl | - | 4-Phenylbutanoic acid |
| Wolff-Kishner Reduction | 4-Oxo-4-phenylbutanoic acid | N₂H₄, base, heat | - | 4-Phenylbutanoic acid |
| Curtius Rearrangement | Acyl azide | Heat or light | Isocyanate | Amine, carbamate, or urea (depending on nucleophile) |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield.
Catalyst Systems in Isocyanate Synthesis and Functionalization.
Catalysts are indispensable for many reactions involving isocyanates, a functional group that can exhibit moderate reactivity, particularly in aliphatic compounds. The choice of catalyst can dramatically increase reaction rates and enhance selectivity for the desired product. researchgate.net Catalytic systems for isocyanates can be broadly categorized into metal-based catalysts and organocatalysts, each with distinct mechanisms and applications.
Metal-Based Catalysts
A wide array of metal compounds is known to catalyze isocyanate reactions effectively. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have been extensively used due to their high activity. researchgate.net However, there is a growing interest in finding alternatives due to the toxicity of some organotin compounds. researchgate.net Group VIII transition metals, particularly palladium and nickel complexes, are prominent in non-phosgene synthetic routes like the reductive carbonylation of nitroaromatics. researchgate.net
Zirconium chelates have emerged as highly selective catalysts, particularly for the isocyanate-hydroxyl reaction. They operate via an "insertion mechanism," where the catalyst activates the hydroxyl group, leading to a preferential reaction with the isocyanate over competing side reactions, such as with water. researchgate.net This selectivity is a significant advantage in systems where moisture is present. Other metal-based systems include iron(II) complexes for hydroamination reactions, cobalt(III) complexes for C-H bond amidation, and lead compounds for synthesizing carbamate precursors to isocyanates. acs.orgnih.govresearchgate.net For the reaction between aliphatic isocyanates and carboxylic acids, magnesium and calcium salts have been shown to significantly increase reaction rates and improve selectivity. researchgate.net
The mechanism of metal catalysis often involves the metal center acting as a Lewis acid, coordinating with the isocyanate to increase the electrophilicity of the carbonyl carbon, or associating with the nucleophile (e.g., an alcohol) to increase its nucleophilicity. acs.org
Organocatalysts
Metal-free organic catalysts offer advantages in terms of lower toxicity and cost. Tertiary amines, such as diazabicyclo[2.2.2]octane (DABCO), are widely used basic catalysts. researchgate.netacs.org They generally function by activating the alcohol through a hydrogen-bonded complex, enhancing its nucleophilic character (nucleophilic activation). acs.org However, the efficacy of some tertiary amines can be limited with less reactive aliphatic isocyanates. acs.org
More recently, potent organocatalysts like N-heterocyclic carbenes (NHCs), guanidines, and amidines have been reported to effectively catalyze polyurethane formation even at low catalyst loadings and mild temperatures. acs.org Other systems, such as N-methylimidazole (NMI) and 4-dimethylaminopyridine (B28879) (DMAP), have been shown to accelerate carbamate synthesis via the Lossen rearrangement and isocyanation of carboxylic acids, respectively. organic-chemistry.org
The following table presents a comparison of different catalyst types for the reaction of hexyl isocyanate (an aliphatic analog) with water, demonstrating the significant impact of catalyst choice on reaction rates. researchgate.net
| Catalyst | Catalyst Type | Relative Catalytic Activity | Proposed Mechanism |
|---|---|---|---|
| Dibutyltin Dilaurate (DBTDL) | Organometal (Tin) | High | Lewis acid activation of isocyanate |
| Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine (Organocatalyst) | Intermediate | Nucleophilic activation of water/alcohol |
| p-Toluene Sulfonic Acid Monohydrate (p-TSA) | Organic Acid (Organocatalyst) | Low | Acid catalysis, protonation of isocyanate |
Influence of Solvent Systems on Reaction Efficiency.
The solvent is not merely an inert medium but an active participant that can significantly alter reaction rates and outcomes. chemrxiv.org For isocyanate chemistry, solvent properties such as polarity, dielectric constant, and specific solvation capabilities (e.g., hydrogen bonding) are critical factors in optimizing reaction efficiency.
The effect of solvent polarity on isocyanate reactions can be complex and reaction-dependent. In many cases, polar solvents accelerate reactions by stabilizing polar transition states. For instance, the reaction of p-tolyl isocyanate with water proceeds orders of magnitude faster in the polar aprotic solvent dimethylformamide (DMF) than in less polar ethers like dioxane. researchgate.net Similarly, studies on the reaction of phenyl isocyanate with alcohols have shown that increased solvent polarity can favor the process.
However, this trend is not universal. In some studies involving the blocking reaction of aliphatic isocyanates, aromatic solvents with low polarity, such as toluene or xylene, have been observed to produce faster reaction rates compared to more polar solvents, despite having higher activation energies. epa.gov This suggests that specific solvent-reactant interactions and the solvation of the transition state may play a more crucial role than the bulk dielectric constant of the medium. The ability of a solvent to participate in hydrogen bonding can also be a determining factor.
For greener and more advanced synthetic routes, alternative solvent systems are being explored. Ionic liquids, for example, are investigated as media for the liquid-phase catalytic synthesis of isocyanates due to their high thermal stability, low vapor pressure, and reusability. acs.org
The following table summarizes the observed effect of different solvent systems on the efficiency of various isocyanate reactions.
| Reaction Type | Isocyanate Studied | Solvent System | Observed Effect on Efficiency | Reference |
|---|---|---|---|---|
| Reaction with Water | p-Tolyl Isocyanate | Dimethylformamide (DMF) | Rate is orders of magnitude faster compared to dioxane. | researchgate.net |
| Blocking Reaction | Aliphatic Isocyanates | Aromatic Solvents (e.g., Toluene, Xylene) | Faster reaction rates observed compared to more polar solvents. | epa.gov |
| Reaction with Alcohols | Phenyl Isocyanate | Polar Solvents | Increased solvent polarity generally favors the process. | acs.org |
| Liquid-Phase Catalysis | General Isocyanates | Ionic Liquids | Offers advantages in thermal stability and catalyst/product separation. | acs.org |
Reaction Chemistry and Mechanistic Studies of 4 Isocyanatobutyl Benzene
Fundamental Reactivity of the Isocyanate Group in (4-Isocyanatobutyl)benzene
The fundamental reactivity of the isocyanate group in this compound is characterized by several key reaction types, including nucleophilic additions and cycloadditions. These reactions are foundational to its use in the synthesis of a variety of organic compounds and polymers.
Nucleophilic Addition Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols to Urethanes)
The reaction of this compound with alcohols is a classic example of nucleophilic addition to an isocyanate, yielding urethanes (also known as carbamates). This reaction is of significant industrial importance for the production of polyurethane materials. vaia.comgoogle.com
The mechanism involves the attack of the lone pair of electrons on the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer, which can be facilitated by a catalyst, to form the stable urethane (B1682113) linkage. vaia.comlibretexts.org The reaction is generally reversible, and to drive it towards the formation of the urethane, it is often necessary to remove water from the reaction medium. pressbooks.publibretexts.org
Reaction Scheme: R-N=C=O + R'-OH → R-NH-CO-OR' this compound + Alcohol → Urethane
Acid catalysts are frequently employed to increase the reactivity of the carbonyl group by protonating the oxygen atom, making the carbon even more electrophilic and susceptible to attack by the weakly nucleophilic alcohol. libretexts.orgbyjus.com
Nucleophilic Addition Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines to Ureas)
This compound readily reacts with primary and secondary amines to form substituted ureas. This reaction is typically faster than the corresponding reaction with alcohols, as amines are generally stronger nucleophiles. researchgate.netsemanticscholar.org
The mechanism is analogous to that of urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. byjus.comorganic-chemistry.org The subsequent proton transfer from the nitrogen to the oxygen results in the formation of a stable urea (B33335) linkage. byjus.com This reaction is a cornerstone in the synthesis of polyurea polymers and various other compounds with applications in pharmaceuticals and agrochemicals. researchgate.netnih.gov
Reaction Scheme: R-N=C=O + R'-NH₂ → R-NH-CO-NH-R' this compound + Primary Amine → Substituted Urea
The reaction can often proceed without a catalyst, although bases can be used to enhance the nucleophilicity of the amine. nih.gov The use of water as a solvent has also been shown to promote the synthesis of N-substituted ureas in some cases. semanticscholar.org
Cycloaddition Reactions, Including Trimerization to Isocyanurates
Under specific conditions, typically at elevated temperatures or in the presence of certain catalysts, this compound can undergo cycloaddition reactions. A key example is the trimerization of three isocyanate molecules to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. wikipedia.org
This [2+2+2] cycloaddition is a highly exothermic process but has kinetic barriers that necessitate the use of a catalyst. wikipedia.orguwindsor.ca Various metal complexes, including those of nickel, cobalt, and palladium, have been shown to effectively catalyze this reaction. wikipedia.orguwindsor.ca The mechanism is thought to proceed through the formation of a metallacyclopentadiene intermediate. wikipedia.org
Reaction Scheme: 3 R-N=C=O → (R-NCO)₃ 3 this compound → Isocyanurate Trimer
These trimerization reactions are important in the production of polyisocyanurate foams, which are known for their enhanced thermal stability and flame resistance compared to standard polyurethanes.
Polymerization Mechanisms Involving this compound
This compound is a key monomer in the synthesis of polyurethanes and polyureas, which are versatile polymers with a wide range of applications. tue.nlnih.gov
Kinetics and Catalysis of Polyurethane and Polyurea Formation
The formation of polyurethanes and polyureas from this compound and suitable co-monomers (polyols or polyamines, respectively) is a step-growth polymerization process. The kinetics and catalysis of these reactions are crucial for controlling the polymer's properties. google.comresearchgate.net
Tertiary amines and organotin compounds are common catalysts for polyurethane formation. researchgate.net Tertiary amines are believed to function by activating the isocyanate group, while tin catalysts can activate both the isocyanate and the hydroxyl group. researchgate.net The choice of catalyst can influence the relative rates of the gelling (urethane formation) and blowing (water-isocyanate reaction) reactions in foam production. researchgate.net
The reaction between isocyanates and amines to form polyureas is generally much faster than the reaction with alcohols and often does not require a catalyst. tue.nl However, catalysts can be used to control the reaction rate and the final properties of the polymer. nih.gov
Table 1: Common Catalysts in Polyurethane and Polyurea Synthesis
| Catalyst Type | Examples | Application |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Polyurethane foams (gelling and blowing) researchgate.net |
| Organotin Compounds | Dibutyltin (B87310) dilaurate (DBTDL) | Polyurethane coatings and elastomers (gelling) researchgate.net |
| Metal-based Catalysts | Ruthenium complexes | Isocyanate-free polyurea synthesis nih.gov |
Advanced Polymerization Techniques (e.g., Flow Polymerizations)
Modern polymer synthesis is increasingly moving towards more controlled and efficient methods. Advanced polymerization techniques such as flow polymerization offer significant advantages for the synthesis of polyurethanes and polyureas from monomers like this compound.
Flow polymerization, carried out in microreactors or continuous flow systems, allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to polymers with more uniform molecular weights and narrower molecular weight distributions. The enhanced heat and mass transfer in flow reactors also improves safety, particularly for highly exothermic polymerization reactions.
Furthermore, controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are being adapted for the synthesis of well-defined polymers. sigmaaldrich.compremc.org While not directly involving the isocyanate group in the polymerization step, these methods can be used to create well-defined polymer backbones that can be subsequently functionalized with isocyanate-containing molecules.
Investigation of Chemoselectivity and Stereoselectivity in this compound Transformations
The investigation into the chemoselectivity and stereoselectivity of this compound transformations is a nuanced area of study, primarily centered on the reactivity of the isocyanate functional group (-N=C=O). While extensive research outlines the general principles of isocyanate chemistry, specific, detailed studies focusing exclusively on this compound are not extensively documented in publicly available research. However, by applying established principles of organic chemistry, one can delineate the potential chemo- and stereoselective pathways for this molecule.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. In the case of this compound, the primary sites for chemical reaction are the highly electrophilic carbon atom of the isocyanate group and the aromatic benzene (B151609) ring.
The isocyanate group is exceptionally reactive toward a wide array of nucleophiles. Reactions such as the formation of urethanes (with alcohols), ureas (with amines), and amides (with carboxylic acids) are characteristic of isocyanates. acs.org The chemoselectivity of a given transformation would depend on the nature of the reagent and the reaction conditions. For instance, in the presence of a molecule containing both an alcohol and an amine group, the more nucleophilic amine would typically react preferentially with the isocyanate of this compound to form a urea linkage.
Furthermore, chemoselective reductions of the isocyanate group are possible. The use of specific reducing agents can selectively transform the isocyanate into a formamide (B127407), while leaving other functional groups, such as esters or nitro groups on a reaction partner, untouched. researchgate.net Similarly, chemoselective hydroboration of isocyanates can lead to N-boryl formamides or N-boryl methylamines under controlled conditions, demonstrating excellent functional group tolerance. goettingen-research-online.de
Another aspect of chemoselectivity involves reactions at the aromatic ring, such as electrophilic aromatic substitution. However, the conditions required for these reactions (e.g., strong acids and electrophiles) are often harsh and could potentially lead to polymerization or other side reactions with the isocyanate group. Therefore, achieving chemoselectivity for aromatic ring functionalization in the presence of an unprotected isocyanate group is a significant synthetic challenge.
Stereoselectivity
Stereoselectivity in the context of this compound transformations would primarily be concerned with reactions that create a new chiral center. The molecule itself is achiral. A new stereocenter could be introduced by the asymmetric transformation of the isocyanate group or the alkyl chain.
For the isocyanate group, a key reaction is the addition of a nucleophile. If the incoming nucleophile is chiral, or if the reaction is mediated by a chiral catalyst, it is possible to achieve stereoselectivity. For example, the reaction of this compound with a chiral alcohol in the presence of a suitable catalyst could, in principle, lead to the formation of a specific diastereomer of the resulting urethane. The development of asymmetric catalysts for the synthesis of optically active compounds from isocyanates is an active area of research. researchgate.netresearchgate.net
Stereoselectivity can also be relevant in multicomponent reactions where this compound is one of the reactants. For instance, in reactions involving the formation of complex heterocyclic structures, the spatial arrangement of the substituents is critical. The use of chiral catalysts, such as chiral Brønsted acids or metal complexes, can direct the stereochemical outcome of such transformations. mdpi.com
While specific data tables for the chemoselective and stereoselective reactions of this compound are not available in the reviewed literature, the table below illustrates hypothetical reaction outcomes based on the general reactivity of isocyanates.
Table 1: Hypothetical Chemoselective and Stereoselective Transformations of this compound
| Reagent/Catalyst | Potential Product Class | Type of Selectivity | Potential Outcome |
| Aminoethanol | Urea or Urethane | Chemoselectivity | Preferential reaction with the amine group to form a urea derivative. |
| Chiral Alcohol / Chiral Catalyst | Urethane | Stereoselectivity | Formation of one enantiomer of the urethane product in excess. |
| Schwartz Reagent (Cp₂ZrHCl) | Formamide | Chemoselectivity | Selective reduction of the isocyanate group to a formamide. researchgate.net |
| NaH / HBpin | N-Boryl Formamide | Chemoselectivity | Selective hydroboration of the isocyanate. goettingen-research-online.de |
Spectroscopic and Advanced Analytical Characterization of 4 Isocyanatobutyl Benzene and Its Derivatives
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and tracking chemical transformations involving (4-Isocyanatobutyl)benzene.
FT-IR Spectroscopy is particularly powerful for the analysis of isocyanates due to the distinct and intense absorption band of the isocyanate group (-N=C=O). researchgate.net The key vibrational modes expected for this compound are:
Isocyanate (-N=C=O) Stretch: A strong, sharp absorption peak typically appears in the 2250–2285 cm⁻¹ region. remspec.com This peak is highly characteristic and its disappearance provides a direct and convenient way to monitor the progress of reactions, such as polyurethane formation. researchgate.netremspec.commt.com
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching on the benzene (B151609) ring.
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the butyl chain.
Aromatic C=C Stretch: Peaks in the 1600–1450 cm⁻¹ region are characteristic of the benzene ring skeletal vibrations.
In-situ FT-IR spectroscopy, often utilizing fiber-optic probes with Attenuated Total Reflectance (ATR), allows for real-time monitoring of reactions. researchgate.netmt.com By tracking the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹, one can quantify reaction kinetics, determine reaction endpoints, and ensure complete conversion, which is critical for controlling the properties of the final polymer and minimizing residual monomer content. researchgate.netazom.comresearchgate.net
Raman Spectroscopy serves as a complementary technique to FT-IR. While the -N=C=O stretch is also Raman active, Raman spectroscopy is particularly effective for analyzing the hydrocarbon portions of the molecule and the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum. renishaw.com Expected Raman shifts for this compound would include vibrations corresponding to the phenyl ring modes and the aliphatic chain. researchgate.netplus.ac.at High-resolution Raman spectroscopy can provide detailed structural information, including molecular constants for the benzene moiety. rsc.orgrsc.org
Table 1: Expected FT-IR Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | < 3000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and for assessing its purity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy would provide a distinct pattern of signals for the aromatic and aliphatic protons.
Aromatic Protons: The protons on the benzene ring would appear in the aromatic region, typically between 7.0 and 7.5 ppm. Due to the substitution pattern, a characteristic splitting pattern (e.g., two doublets) would be expected.
Aliphatic Protons: The four methylene (B1212753) groups of the butyl chain would resonate in the upfield region. The protons on the carbon adjacent to the isocyanate group (α-protons) would be the most deshielded, appearing at a higher chemical shift (estimated around 3.3-3.6 ppm) compared to the other methylene groups. The protons on the carbon attached to the benzene ring (δ-protons) would also be deshielded relative to a simple alkane.
¹³C NMR Spectroscopy provides information on each unique carbon atom in the molecule.
Isocyanate Carbon: The carbon of the -N=C=O group is highly deshielded and typically appears around 120-130 ppm.
Aromatic Carbons: The carbons of the benzene ring would show several signals in the 120-145 ppm range.
Aliphatic Carbons: The four carbons of the butyl chain would appear in the upfield region (typically 20-45 ppm), with the carbon attached to the isocyanate group being the most downfield in this group.
NMR is also a powerful tool for purity assessment . The presence of impurities, such as starting materials or side-products, can be detected by the appearance of extra peaks in the spectrum. Quantitative NMR (qNMR) can be used to determine the exact purity of a sample against a certified internal standard. Furthermore, isocyanates can be reacted with chiral alcohols to form diastereomeric carbamates, whose distinct NMR signals can be used to determine the enantiomeric purity of the chiral reagent. squ.edu.omsqu.edu.omresearchgate.netnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 120 - 145 |
| -CH₂-NCO | 3.3 - 3.6 | ~43 |
| -CH₂-CH₂-NCO | 1.6 - 1.8 | ~28 |
| Ph-CH₂-CH₂- | 1.4 - 1.6 | ~30 |
| Ph-CH₂- | 2.5 - 2.8 | ~35 |
Note: These are estimated values and may vary based on solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization. uci.edu
For this compound (C₁₁H₁₃NO), the exact molecular weight is 175.0997 g/mol . A low-resolution mass spectrometer would detect the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 175.
Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner, creating a unique "fingerprint." The fragmentation pattern for this compound would likely involve:
Benzylic Cleavage: A very common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation. For this molecule, cleavage could lead to a prominent peak at m/z 91 ([C₇H₇]⁺).
Cleavage adjacent to the Isocyanate Group: Fragmentation can occur along the butyl chain. Cleavage alpha to the nitrogen could result in the loss of the isocyanate group.
McLafferty Rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen to the isocyanate group, followed by cleavage, which can lead to characteristic neutral losses.
The analysis of long-chain alkyl isocyanates has shown common fragmentation patterns, which can help in interpreting the spectrum of this compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can determine the m/z to several decimal places, allowing for the calculation of the exact elemental formula, confirming the identity of the parent molecule and its fragments. docbrown.info
Advanced Chromatographic Methods (e.g., GC-MS, LC-MS) for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds. This compound could potentially be analyzed directly by GC-MS, where the gas chromatograph separates it from other components in a sample before it enters the mass spectrometer for detection and identification based on its mass spectrum and retention time.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for analyzing isocyanates, especially in complex matrices or at low concentrations. astm.org Due to the high reactivity of the isocyanate group, analysis often involves a derivatization step. epa.govnih.gov The isocyanate is reacted with a reagent, such as di-n-butylamine or 1-(2-methoxyphenyl)piperazine, to form a stable urea (B33335) derivative. researchgate.netsigmaaldrich.com This derivative is then separated by liquid chromatography and detected by the mass spectrometer. astm.org This approach offers several advantages:
Enhanced Stability: The urea derivatives are much more stable than the parent isocyanates, preventing reactions during analysis.
Improved Chromatography: Derivatization can improve the chromatographic properties of the analyte.
High Selectivity and Sensitivity: Using techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for the highly selective detection and quantification of the target analyte, even in the presence of interfering substances from a complex sample matrix. researchgate.net
These methods are crucial for monitoring occupational exposure or quantifying residual isocyanate in products. nih.gov
Thermal Analysis Techniques (e.g., TGA, DSC) for Characterizing Thermal Behavior of Derived Materials
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not typically used to characterize the monomer itself, but are vital for understanding the properties of polymers derived from this compound, such as polyurethanes.
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature. For a polyurethane derived from this compound, TGA reveals its thermal stability and decomposition profile. Typically, the thermal decomposition of polyurethanes occurs in multiple steps: mdpi.com
First Stage: Often occurring between 250–360 °C, this stage corresponds to the degradation of the "hard segments," which are formed by the reaction of the isocyanate and a chain extender. mdpi.comosti.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. For polyurethanes, DSC is used to determine key thermal transitions:
Glass Transition Temperature (T₉): DSC clearly identifies the T₉ of the soft segments, which relates to the material's flexibility at low temperatures. mdpi.com A lower T₉ is characteristic of more flexible materials.
Melting Temperature (Tₘ): If the hard or soft segments are crystalline, DSC can detect their melting endotherms.
Crystallization Temperature (T꜀): The heat released during crystallization upon cooling can also be measured.
The T₉, Tₘ, and degree of phase separation between the hard and soft segments, all measurable by DSC, are critical parameters that dictate the mechanical and physical properties of the final polyurethane material. nih.govtue.nlnih.gov
Table 3: General Thermal Properties of Isocyanate-Derived Polyurethanes
| Technique | Property Measured | Typical Temperature Range (°C) | Information Obtained |
|---|---|---|---|
| TGA | Mass Loss vs. Temperature | 30 - 700 | Thermal stability, decomposition stages (hard/soft segments) |
| DSC | Heat Flow vs. Temperature | -100 - 250 | Glass transition (T₉), melting point (Tₘ), crystallinity |
Computational Chemistry and Theoretical Investigations of 4 Isocyanatobutyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations solve the electronic Schrödinger equation to predict molecular characteristics. wikipedia.org Ab initio methods are derived "from first principles," using only physical constants as input, while DFT is a widely used approach that calculates the electronic structure through the electron density. wikipedia.orgdergipark.org.tr These calculations can model various properties, including energies, optimized geometries, and vibrational spectra. montana.edu For aromatic systems like benzene (B151609) and its derivatives, these computational techniques have been instrumental in elucidating electronic structure and reactivity. arxiv.orgnih.gov
Quantum chemical calculations for (4-Isocyanatobutyl)benzene would involve constructing the molecule in silico and applying a chosen level of theory (e.g., B3LYP, a common DFT functional) and a basis set (e.g., 6-311G(d,p)) to find the lowest energy structure and its electronic properties. dergipark.org.tr Such calculations form the basis for more advanced predictions of reactivity and reaction pathways. frontiersin.org
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. semanticscholar.orgaimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. aimspress.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability. semanticscholar.org For benzene, the HOMO and LUMO are part of the delocalized π-system. In this compound, the isocyanatobutyl substituent would influence the energy and distribution of these orbitals. The highly electrophilic isocyanate group (-N=C=O) is expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack at the isocyanate carbon.
Quantum chemical calculations can precisely determine these orbital energies. For instance, a DFT study would provide the energies of the HOMO, LUMO, and the resulting energy gap, which can be used to compare the reactivity of this compound with other related isocyanates. wuxibiology.com
Table 1: Illustrative Frontier Orbital Data for this compound (Hypothetical DFT Calculation)
| Parameter | Energy (eV) | Description |
| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 | Energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. semanticscholar.org |
Note: The values in this table are hypothetical examples generated for illustrative purposes, based on typical values for similar organic molecules.
Quantum chemical calculations are invaluable for mapping out the potential energy surface (PES) of a chemical reaction. diva-portal.org This allows for the elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the geometry and energy of transition states. researchgate.net A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier of the reaction. diva-portal.orgpsu.edu
For this compound, a key reaction is the nucleophilic addition to the isocyanate group, such as its reaction with an alcohol to form a urethane (B1682113). A theoretical investigation would involve:
Optimizing the geometries of the reactants (this compound and the alcohol).
Searching for the transition state structure corresponding to the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon.
Optimizing the geometry of the final urethane product.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior, including conformational changes and intermolecular interactions. mdpi.comnsf.gov
For this compound, the flexible butyl chain allows for numerous spatial arrangements, known as conformations. maricopa.educhemistrysteps.com Conformational analysis is the study of the different energies associated with these arrangements. libretexts.org MD simulations can explore the potential energy landscape of the butyl chain, identifying the most stable (lowest energy) conformations and the energy barriers between them.
Furthermore, MD simulations can model how multiple this compound molecules interact with each other in a condensed phase. These intermolecular forces determine the macroscopic properties of the substance. libretexts.orglibretexts.org Key interactions for this molecule would include:
π-π stacking: The attractive, noncovalent interaction between the aromatic rings of adjacent molecules. nih.gov
Dipole-dipole interactions: Arising from the polar isocyanate group.
Van der Waals forces: London dispersion forces acting on the entire molecule, particularly the nonpolar alkyl chain and benzene ring. libretexts.org
Simulations could place numerous molecules in a virtual box and simulate their movement, revealing how they arrange themselves and providing insight into properties like density and phase behavior. nsf.govyoutube.com
Development and Application of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comfrontiersin.org These in silico models are widely used in drug discovery and materials science to predict the properties of new, untested molecules. nih.govnih.govqsardb.org
A QSAR/QSPR study for analogues of this compound would involve several steps:
Data Set Assembly: A collection of structurally similar molecules with experimentally measured data for a specific endpoint (e.g., reactivity with a target nucleophile, toxicity, or a specific physical property) is required. nih.govresearchgate.net
Descriptor Calculation: For each molecule, a set of numerical values, or "molecular descriptors," is calculated. These can encode physicochemical properties (e.g., logP, polarizability) or structural features (e.g., topological indices, number of specific functional groups). plos.org
Model Generation: A mathematical model is created using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find a quantitative relationship between the descriptors and the measured activity/property. mdpi.comnih.gov
Validation: The model's predictive power is rigorously tested using an external set of molecules not used in its creation. frontiersin.org
For example, a QSAR model could be developed to predict the rate of reaction of various substituted phenylalkyl isocyanates. The model could help in designing a molecule with optimal reactivity for a specific application, such as in polymer synthesis. The EPA's Quantitative Structure Use Relationship (QSUR) models, a type of QSPR, have been used to predict the likely functional use of chemicals based on their structure, with predictions available for related compounds like (R)-(1-isocyanatobutyl)-benzene. epa.gov
Table 2: Example of a Dataset Structure for a QSAR/QSPR Study of this compound Analogues
| Compound | Substituent (X) on Benzene Ring | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental Activity (log(1/C)) |
| Analogue 1 | -H | 3.5 | 2.8 D | 4.5 |
| Analogue 2 | -Cl | 4.1 | 1.7 D | 4.9 |
| Analogue 3 | -OCH₃ | 3.4 | 4.1 D | 4.2 |
| Analogue 4 | -NO₂ | 3.3 | 6.5 D | 5.3 |
Note: This table is a hypothetical representation of data that would be used to build a QSAR/QSPR model. LogP and Dipole Moment are examples of molecular descriptors, while Experimental Activity represents a measured biological or chemical endpoint.
Applications and Advanced Materials Science Utilizing 4 Isocyanatobutyl Benzene
Polyurethane and Polyurea Systems: Tailoring Material Properties with Aromatic Isocyanates
Polyurethanes (PU) and polyureas (PUU) are highly versatile classes of polymers formed by the reaction of isocyanates with polyols and polyamines, respectively. wikipedia.orgessentialchemicalindustry.org The properties of the resulting polymer can be meticulously tailored by selecting specific monomeric building blocks. Aromatic isocyanates, such as (4-Isocyanatobutyl)benzene, are key components in formulations where specific mechanical and thermal properties are desired. rsc.org
The general synthesis reaction for a polyurethane involves the addition of a diisocyanate to a diol, forming the characteristic urethane (B1682113) linkage. essentialchemicalindustry.org
General Polyurethane Synthesis Reaction: O=C=N-R₁-N=C=O (Diisocyanate) + HO-R₂-OH (Diol) → [-O-R₂-O-C(=O)-NH-R₁-NH-C(=O)-]n (Polyurethane)
Similarly, polyureas are formed when a diisocyanate reacts with a diamine, creating urea (B33335) linkages. These reactions are typically fast and efficient. google.com The incorporation of an aromatic isocyanate like this compound, or more commonly its difunctional analogue bisthis compound, introduces rigid aromatic segments into the polymer backbone. These rigid segments, separated by flexible butyl chains, allow for the creation of materials with a unique balance of stiffness and elasticity.
Synthesis and Characterization of Elastomers and Thermosets
Elastomers are polymers possessing high elasticity, while thermosets are polymers that are irreversibly cured to form a rigid, infusible network. The versatility of polyurethane chemistry allows for the creation of both types of materials from the same family of reactants. wikipedia.org
By reacting a diisocyanate like bisthis compound with long-chain, flexible polyols (e.g., polytetramethylene ether glycol, PTMG), it is possible to synthesize thermoplastic elastomers. mdpi.com In these materials, the aromatic urethane segments derived from the isocyanate tend to aggregate into hard domains through hydrogen bonding, while the polyol chains form soft, amorphous domains. This microphase separation is fundamental to the elastomeric properties of the material. The butyl spacer in this compound provides additional flexibility to the hard segment, which can be used to fine-tune the mechanical properties.
To create thermosets, cross-linking is introduced into the polymer structure. This can be achieved by using polyols or polyamines with a functionality greater than two (e.g., triols) or by using a polyisocyanate with higher functionality. l-i.co.uk The resulting three-dimensional network imparts high dimensional stability, chemical resistance, and thermal resistance to the material.
Advanced Polymer Architectures: Networks, Foams, and Composites
Beyond simple linear polymers, this compound can be a building block for more complex polymer architectures. The isocyanate group's reactivity is key to forming the intricate structures of networks, foams, and composites.
Polyurethane foams, both rigid and flexible, represent the largest application of polyurethanes. wikipedia.org They are produced by reacting diisocyanates and polyols in the presence of a blowing agent. The polymerization and gas-forming reactions occur simultaneously, creating a cellular structure. Rigid foams made with aromatic isocyanates are excellent thermal insulators used in construction and refrigeration, while flexible foams are used extensively in furniture and automotive seating. ontosight.ai
Role of this compound in Cross-link Density and Thermal Stability
Cross-linking is a critical strategy for enhancing the mechanical properties and thermal stability of polymers. specialchem.com By creating a three-dimensional covalent network, cross-linking restricts the motion of polymer chains, which leads to increased stiffness, strength, and resistance to heat and solvents.
In polyurethane or polyurea systems, the cross-link density can be controlled by the functionality of the isocyanate and polyol/polyamine monomers. essentialchemicalindustry.org Using a diisocyanate such as bisthis compound with a triol, for example, creates a cross-linked network. The structure of the isocyanate plays a crucial role in the final properties.
Research has consistently shown that polyurethanes based on aromatic diisocyanates exhibit superior thermal stability compared to those based on purely aliphatic diisocyanates. nih.gov The rigid, stable nature of the benzene (B151609) ring requires more energy to undergo thermal motion and degradation. The degradation of polyurethanes often begins with the breakdown of the urethane linkage in the hard segments. researchgate.net The presence of aromatic structures enhances the stability of these segments.
The table below, based on data for analogous systems, illustrates the typical difference in thermal stability between aromatic and aliphatic isocyanate-based polyurethanes.
| Isocyanate Type | Polymer System | Initial Decomposition Temp. (T1%, in Helium) | Initial Decomposition Temp. (T1%, in Air) |
| Aromatic | MDI-based PU | 299–301 °C | 261–272 °C |
| Aliphatic | HDI-based PU | 280–282 °C | 252–265 °C |
| This table presents representative data to illustrate the enhanced thermal stability conferred by aromatic isocyanates like MDI compared to aliphatic isocyanates like HDI. nih.gov A similar trend would be expected for polymers derived from this compound. |
The introduction of this compound into a polymer network would contribute to its thermal stability due to the presence of the benzene ring. nih.gov Higher cross-link densities generally lead to further increases in thermal stability. mdpi.comnih.gov
Novel Materials Design: Self-Healing Polymers and Stimuli-Responsive Systems
The quest for "smart" materials that can respond to their environment or repair themselves after damage is a major frontier in materials science. asme.orgmdpi.com The reactive nature of the isocyanate group makes this compound a valuable component for designing such advanced materials.
Self-healing polymers can be designed based on reversible chemical bonds or dynamic supramolecular interactions. mdpi.com One common approach involves the Diels-Alder reaction, a thermally reversible cycloaddition that can form and break cross-links in response to heat, allowing a material to be "healed." mdpi.comnih.gov A monomer like this compound could be used to attach furan (B31954) or maleimide (B117702) groups (the reactive partners in the Diels-Alder reaction) to a polymer backbone.
Another strategy involves creating dynamic networks based on reversible hydrogen bonds or other non-covalent interactions. nih.gov Polyurethanes and polyureas are rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups). By carefully designing the polymer architecture using building blocks like this compound, it is possible to create materials where these hydrogen bonds can reform after being broken, leading to self-healing properties. mdpi.com
Stimuli-responsive polymers change their properties in response to external triggers like pH, light, or temperature. rsc.org For example, the isocyanate group could be used to incorporate this compound into a hydrogel network. If other pH-sensitive monomers are also included in the polymer, the resulting material could swell or shrink in response to pH changes, making it useful for applications in drug delivery or sensors.
Surface Functionalization and Modification in Material Science
Modifying the surface properties of a material without altering its bulk characteristics is crucial for many applications, from biocompatible medical implants to advanced sensors. microfluidicshub.eu Surface functionalization allows for the precise control of properties like wettability, adhesion, and bioreceptivity.
The isocyanate group of this compound is highly reactive toward functional groups containing active hydrogen atoms, such as hydroxyl (-OH) and amine (-NH₂) groups, which are often present on the surfaces of materials like silica, metal oxides, and many polymers. This reactivity makes it an excellent agent for surface modification.
By exposing a surface to a solution of this compound, a layer of these molecules can be covalently grafted onto the material. This process effectively coats the surface with a layer of butyl-benzene groups. This can be used to:
Increase Hydrophobicity: The aromatic and aliphatic character of the molecule can render a hydrophilic surface hydrophobic.
Improve Adhesion: Functionalizing a surface with isocyanates can prepare it for subsequent coating with a polyurethane or other polymer, ensuring strong covalent bonding between the substrate and the coating.
Attach Biomolecules: The benzene ring can be further functionalized (e.g., nitrated and then reduced to an amine) to provide an anchor point for attaching specific biomolecules, which is a key step in creating biosensors or biocompatible materials. microfluidicshub.eu
This ability to chemically anchor functional groups makes this compound a versatile tool for the rational design of advanced material interfaces.
Bioconjugation and Biomedical Research Applications of 4 Isocyanatobutyl Benzene
Strategies for Covalent Bioconjugation via Isocyanate Chemistry
The cornerstone of (4-Isocyanatobutyl)benzene's utility in bioconjugation is the high reactivity of its isocyanate group toward nucleophiles present on biomolecules. patsnap.com This reactivity allows for the formation of stable, covalent bonds under specific conditions, enabling the permanent linkage of this compound, or a molecule attached to it, to a biological target. creative-proteomics.com The primary targets for isocyanate-mediated conjugation on proteins are the amine groups of lysine (B10760008) residues and the N-terminus, as well as the thiol groups of cysteine residues. thermofisher.comacs.org
The modification of biomolecules using isocyanates like this compound primarily involves reactions with primary amines and thiols. nih.govacs.org
Amine-Isocyanate Reaction: The reaction between an isocyanate group and a primary amine (–NH2), such as the ε-amino group of a lysine residue or the N-terminal α-amine of a protein, results in the formation of a highly stable urea (B33335) linkage (–NH–CO–NH–). creative-proteomics.comrsc.org This reaction is efficient and typically proceeds under basic pH conditions (pH > 8) to ensure the amine group is deprotonated and thus sufficiently nucleophilic. acs.org The resulting urea bond is robust and resistant to cleavage under most physiological conditions, making it ideal for creating long-lasting bioconjugates. creative-proteomics.com
Thiol-Isocyanate Reaction: Isocyanates also react with thiol groups (–SH), found in the side chain of cysteine residues, to form a thiocarbamate bond (–S–CO–NH–). acs.orgnih.gov While this reaction occurs, the resulting thiocarbamate adduct can be less stable than the corresponding urea linkage. nih.gov Research has shown that thiocarbamate adducts can undergo further reaction with nearby amino groups, converting the linkage into a more stable urea derivative. acs.orgnih.gov This suggests a potential mechanism where thiol-containing proteins could act as carriers, transferring the isocyanate moiety to a final amine-containing target. nih.gov
| Reacting Group on Biomolecule | Amino Acid Example | Resulting Covalent Bond | Typical Reaction pH |
|---|---|---|---|
| Primary Amine (-NH₂) | Lysine, N-terminus | Urea | > 8.0 |
| Thiol (-SH) | Cysteine | Thiocarbamate | 6.5 - 7.5 |
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. frontiersin.org While the high reactivity of isocyanates makes them challenging to use directly in complex biological media, innovative strategies have been developed to harness their reactivity in a bioorthogonal manner. researchgate.netnih.gov
One such advanced technique is a "click-and-release" system. researchgate.netacs.org In this approach, the isocyanate is not introduced directly but is instead "caged" within a more stable precursor molecule, such as an iminosydnone. researchgate.netnih.gov This precursor is stable under physiological conditions until it encounters a specific, non-native reaction partner, like a strained cycloalkyne, that has also been introduced into the system. nih.govacs.org The reaction between the iminosydnone and the cycloalkyne—a bioorthogonal "click" reaction—proceeds rapidly and smoothly under physiological conditions to form a stable pyrazole (B372694) product and, crucially, releases the isocyanate molecule in situ. researchgate.netnih.govacs.org This strategy allows for the controlled, localized release of a reactive isocyanate precisely where it is needed within a cell, enabling it to react immediately with nearby biomolecules. researchgate.netresearchgate.net This represents the first bioorthogonal process that allows for the release of isocyanate electrophiles inside living cells. nih.govacs.org
Design of Targeted Therapeutic and Diagnostic Agents
The ability to form stable covalent links to biomolecules makes isocyanate-containing linkers like this compound valuable tools in the design of targeted therapies and diagnostic agents. patsnap.compatsnap.com By attaching a therapeutic payload or a diagnostic marker to a targeting moiety (such as an antibody), these agents can be delivered specifically to diseased cells or tissues, enhancing efficacy and reducing off-target effects. patsnap.com Isocyanate chemistry has been leveraged to create bioconjugates for drug delivery systems, aiming for controlled release and improved pharmacokinetic profiles. patsnap.compatsnap.com
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutic agents designed to deliver a potent cytotoxic drug specifically to cancer cells. An ADC consists of three components: a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic drug, and a chemical linker that attaches the drug to the antibody.
A linker molecule derived from this compound could be employed in this context. The isocyanate group would serve as the reactive handle to covalently attach the linker to a nucleophilic residue, such as a lysine, on the antibody surface, forming a stable urea bond. The other end of the molecule (the phenyl group) would be functionalized to connect to the cytotoxic drug. This creates a stable, targeted delivery system for the potent drug. The development of such bioconjugates is a key area in modern pharmaceutical research. patsnap.com
| ADC Component | Function | Example Role of this compound |
|---|---|---|
| Antibody | Targets a specific antigen on cancer cells. | The molecule to which the linker is attached via reaction with a surface amine (e.g., Lysine). |
| Linker | Connects the antibody to the cytotoxic drug. | This compound serves as the basis for the linker structure. |
| Cytotoxic Drug | Kills the target cancer cell. | The payload attached to the non-isocyanate end of the linker. |
Functionalization of Biomolecules for Bioimaging and Biosensing
Beyond therapeutics, this compound is applicable in the functionalization of biomolecules for research and diagnostic tools like bioimaging and biosensing. patsnap.comtubitak.gov.tr The principle remains the same: the isocyanate group is used to covalently attach a reporter molecule—such as a fluorescent dye, a quantum dot, or a component of a biosensor—to a protein or other biomolecule of interest. researchgate.netpatsnap.com
For bioimaging, a fluorescent probe can be attached to an antibody or other targeting ligand using an isocyanate-based linker. The resulting fluorescent bioconjugate can then be used to visualize the location and dynamics of its target in living cells or tissues. researchgate.net Recent research has even demonstrated the in situ release of fluorescent isocyanates within cells for permanent labeling and imaging. researchgate.net In the field of biosensing, immobilizing enzymes or antibodies onto surfaces is a critical step. Isocyanate-functionalized surfaces can be used to covalently capture these biomolecules, creating a stable and active sensor layer. tubitak.gov.tr The robust nature of the linkage ensures the long-term stability of the biosensor.
| Application | Functional Moiety to Attach | Purpose |
|---|---|---|
| Bioimaging | Fluorescent Dye (e.g., Fluorescein, Coumarin) | To visualize the location and movement of the target biomolecule. researchgate.net |
| Biosensing | Enzyme (e.g., Glucose Oxidase) | To create a sensor that detects the presence of a specific substrate. tubitak.gov.tr |
| Targeted Pull-Down | Biotin | To isolate and identify binding partners of the target biomolecule. |
Future Research Directions and Emerging Trends in 4 Isocyanatobutyl Benzene Chemistry
Advancements in Sustainable Synthesis and Green Chemical Processes
The chemical industry's shift towards green chemistry is profoundly impacting the synthesis of isocyanates, including aromatic variants like (4-isocyanatobutyl)benzene. patsnap.com A primary driver is the urgent need to develop alternatives to the traditional phosgene (B1210022) route, which is highly efficient but involves the extremely toxic phosgene gas and co-produces corrosive hydrochloric acid. rsc.orguniversiteitleiden.nl Research is focused on creating safer, more environmentally benign, and atom-economical synthetic pathways.
Key areas of innovation include:
Phosgene-Free Routes: The most viable alternatives often involve the transition metal-catalyzed reductive carbonylation of corresponding nitroaromatic compounds. universiteitleiden.nluniversiteitleiden.nl This method uses carbon monoxide as a carbonyl source, producing CO2 as the main byproduct. scg.ch Another significant phosgene-free approach is the thermal decomposition of carbamates, which can be derived from amines, alcohols, and a carbonyl source like dimethyl carbonate, offering a recyclable pathway. researchgate.netnih.gov
Renewable Feedstocks: There is growing interest in producing isocyanates from bio-based precursors to reduce reliance on petrochemicals. patsnap.compatsnap.com Lignin (B12514952), a complex polymer abundant in biomass, is being explored as a source for aromatic compounds that can be converted into bio-based isocyanates. rsc.orgchemrxiv.org For instance, guaiacol (B22219) derived from lignocellulose has been used to synthesize new bio-based aromatic diisocyanates. rsc.orgchemrxiv.orgresearchgate.net
Green Solvents and Processes: Efforts are being made to replace volatile organic compounds (VOCs) with greener solvents, such as water, or to develop solvent-free reaction conditions. acs.orgijnc.ir "On-water" reactions for synthesizing urea (B33335) derivatives from isocyanates demonstrate a sustainable process that simplifies product isolation and minimizes waste. acs.org Furthermore, utilizing CO2 as a C1 building block for producing isocyanate precursors is a key area of research, aiming to capture and utilize this greenhouse gas. researchgate.net
Table 1: Comparison of Synthetic Approaches for Aromatic Isocyanates
| Feature | Traditional Phosgene Route | Emerging Green Routes |
|---|---|---|
| Carbonyl Source | Phosgene (COCl₂) | Carbon Monoxide (CO), Dimethyl Carbonate, CO₂ |
| Key Intermediates | Carbamoyl chloride | Nitroarenes, Carbamates, Bio-based phenols |
| Byproducts | Hydrochloric Acid (HCl) | Carbon Dioxide (CO₂), Recyclable alcohols |
| Sustainability | Low (toxic reagents, corrosive waste) | High (reduced toxicity, renewable potential, waste minimization) |
| Catalysts | Not central to the main transformation | Transition metals (e.g., Palladium, Zinc), Organocatalysts |
Development of Highly Selective and Efficient Catalytic Systems
Catalysis is at the heart of modern isocyanate chemistry, enabling cleaner and more efficient production. patsnap.com The focus is on designing catalysts that offer high activity and, crucially, high selectivity to minimize side reactions and improve product purity. google.comresearchgate.net
Emerging catalytic trends include:
Advanced Heterogeneous Catalysts: To simplify catalyst recovery and enable continuous processing, research is moving from homogeneous to heterogeneous systems. patsnap.com Metal-Organic Frameworks (MOFs) are being investigated as catalysts due to their high surface area and tunable structures, which can enhance reaction rates and product yields. patsnap.compatsnap.com
Selective Catalysis: Different applications require specific isocyanate-derived structures, such as dimers (uretdiones) or trimers (isocyanurates). tue.nl Research is dedicated to developing catalysts with high selectivity for one specific oligomerization pathway over others. google.com For example, certain sulphonamide anions have been identified as highly selective catalysts for the dimerization of isocyanates to form uretdione structures. google.com
Non-Tin Catalysts: In polyurethane production, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) are common catalysts for the isocyanate-hydroxyl reaction. However, due to toxicity concerns, there is a strong push to find alternatives. wernerblank.com Zirconium chelates and bismuth salts are emerging as effective non-tin catalysts that can selectively promote the desired urethane (B1682113) formation without catalyzing unwanted hydrolysis reactions. wernerblank.com
Organocatalysis: Metal-free organocatalysts are gaining traction as a sustainable alternative. goettingen-research-online.de Commercially available and simple catalysts like NaH have been shown to efficiently catalyze the chemoselective hydroboration of isocyanates under mild, solvent-free conditions. goettingen-research-online.de
Table 2: Overview of Modern Catalytic Systems for Isocyanate Reactions
| Catalyst Class | Examples | Key Advantages | Relevant Reaction |
|---|---|---|---|
| Transition Metals | Palladium complexes, Zinc oxides | High activity, enables phosgene-free routes | Reductive Carbonylation, Carbamate (B1207046) Cracking universiteitleiden.nlnih.gov |
| Metal-Organic Frameworks (MOFs) | MOFs with zinc or other metals | High surface area, tunable selectivity, recyclability | Isocyanate synthesis and reactions patsnap.com |
| Organometallics (Non-Tin) | Zirconium chelates, Bismuth salts | Low toxicity, high selectivity for isocyanate-hydroxyl reaction | Polyurethane formation wernerblank.com |
| Organocatalysts | NaH, Mannich bases, Amines | Metal-free, low cost, high chemoselectivity | Hydroboration, Cyclotrimerization researchgate.netgoettingen-research-online.de |
| Ionic Catalysts | Sulphonamide salts | High selectivity for specific oligomers | Dimerization (Uretdione formation) google.com |
Integration of Advanced Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental work is accelerating innovation in isocyanate chemistry. This integrated approach provides deep mechanistic insights that are difficult to obtain from experiments alone, guiding the rational design of catalysts and processes. rsc.orgrsc.org
Key developments in this area are:
Mechanistic Elucidation: Quantum chemical calculations, particularly Density Functional Theory (DFT), are routinely used to investigate reaction pathways, transition states, and the role of catalysts. rsc.orgresearchgate.net For example, combined experimental and computational studies have unraveled the complex mechanisms of reactions between aromatic isocyanates and anhydrides, revealing that urea formed from hydrolysis acts as the true catalyst in the system. rsc.orgrsc.org This insight allows for the rational design of more efficient catalytic systems using secondary and tertiary amines as co-catalysts. rsc.org
Predictive Modeling of Properties: The development of more accurate force fields is enabling better prediction of the macroscopic physical properties of isocyanate-based materials. utwente.nl An improved General Amber Force Field (GAFF-IC) has been specifically parameterized for isocyanate molecules, leading to excellent predictions of properties like density, vaporization enthalpy, and, notably, viscosity. utwente.nl Such tools are invaluable for the predictive design of new materials and for optimizing processing conditions without costly and time-consuming trial-and-error experiments. utwente.nl
Rational Catalyst Design: Computational screening can help identify promising catalyst candidates before they are synthesized in the lab. By modeling the interaction between a catalyst and substrates like this compound, researchers can predict catalytic activity and selectivity, thereby focusing experimental efforts on the most promising systems. scg.ch
Exploration of Novel Applications in High-Value Chemical and Biomedical Fields
While the primary market for isocyanates is in polyurethane production, future growth is expected to come from high-value specialty applications. rsc.org The unique properties of isocyanates make them versatile building blocks for advanced materials in diverse fields, particularly in biomedicine. nih.govpatsnap.com
Emerging application areas include:
Biomedical Materials: Isocyanate-based polymers are being extensively investigated for biomedical applications. nih.govbohrium.com Biodegradable isocyanate-functional adhesives have shown potential for use in vascular closure applications. nih.gov Polyurethane foams, derived from isocyanates, are used in wound dressings and as scaffolds for tissue engineering. patsnap.comnih.gov Research in this area focuses on carefully tuning the isocyanate index and chemical structure to ensure biocompatibility and control cytotoxic properties. bohrium.comnih.gov
Drug Delivery Systems: The reactivity of the isocyanate group is being harnessed to create novel drug delivery platforms. patsnap.comaidic.it Isocyanates can be used to synthesize polyurethane-based hydrogels or matrices that allow for the controlled and sustained release of therapeutic agents. patsnap.com
High-Value Chemical Intermediates: The isocyanate functional group is a versatile handle for synthesizing a wide range of chemical derivatives. mdpi.commdpi.com For example, reacting isocyanates with various amines is a straightforward method to generate libraries of urea-containing compounds, which are frequently explored for their biological activity, including anticancer properties. mdpi.com Research into creating novel isocyanate derivatives with specific functionalities, such as those that react only under certain conditions (e.g., temperature), allows for the development of smart materials and coatings. patsnap.com
Table 3: Emerging High-Value Applications for Isocyanate-Derived Materials
| Application Field | Specific Use | Key Research Focus |
|---|---|---|
| Biomedical Adhesives | Vascular closure, tissue bonding | Biocompatibility, degradation rate, bond strength nih.gov |
| Tissue Engineering | Porous scaffolds for cell growth | Biocompatibility, cytotoxicity, mechanical properties patsnap.combohrium.com |
| Drug Delivery | Controlled-release matrices and hydrogels | Release kinetics, drug compatibility, biodegradability patsnap.comaidic.it |
| Advanced Coatings | Smart coatings, low-VOC systems | Controlled crosslinking, environmental impact, durability patsnap.com |
| Pharmaceutical Synthesis | Synthesis of bioactive urea derivatives | Anticancer activity, structure-activity relationship mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
